(3R,10S)-HEPTADECA-1,8-DIEN-4,6-DIYNE-3,10-DIOL
Description
Properties
IUPAC Name |
(3R,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVMWGREWREVQQ-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C=CC#CC#C[C@@H](C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30825627 | |
| Record name | (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30825627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708257-91-4 | |
| Record name | (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30825627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Extraction Efficiency Across Solvent Systems
| Solvent System | Extraction Time (h) | Panaxydiol Yield (mg/g) | Purity (%) |
|---|---|---|---|
| 70% Ethanol | 12 | 1.86 ± 0.3 | 92.4 |
| Propylene Glycol | 24 | 1.12 ± 0.2 | 88.7 |
| Ethyl Acetate | 48 | 2.01 ± 0.4 | 95.1 |
Total Chemical Synthesis
Synthetic routes to Panaxydiol prioritize stereocontrol at C3 and C10, leveraging chiral pool strategies and cross-coupling reactions. The most efficient synthesis, reported by Prasad and Swain, employs L-tartaric acid as the chiral precursor and features a Cadiot-Chodkiewicz coupling to install the diyne moiety.
Retrosynthetic Analysis
The molecule is dissected into two fragments:
- Northern Fragment (C1–C8) : Derived from (R)-configured alkyne precursors.
- Southern Fragment (C9–C17) : Synthesized via Corey-Fuchs alkynylation of a protected glyceraldehyde derivative.
Stepwise Synthesis
Synthesis of Northern Fragment :
Southern Fragment Preparation :
Cadiot-Chodkiewicz Coupling :
Global Deprotection :
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Northern Fragment | CBr₄, PPh₃, Zn | 85 | 98 |
| Southern Fragment | Wittig Reaction, OsO₄ | 78 | 95 |
| Diyne Coupling | CuCl, NH₂OH·HCl, CH₂Cl₂ | 75 | 97 |
| Deprotection | 4 M HCl, MeOH, 6 h | 64 | 99 |
Chiral Synthesis and Stereochemical Control
The absolute configuration of Panaxydiol (3R,10S) is critical for bioactivity. Kavirayani et al. demonstrated that starting from L-(+)-diethyl tartrate ensures correct stereochemistry at C3 and C10. Key stereochemical milestones include:
Resolution of Racemic Mixtures
When racemic intermediates form, enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (3S,10R)-enantiomer, enriching the desired (3R,10S)-isomer to >99% ee.
Quality Control and Analytical Characterization
Post-synthesis or extraction, Panaxydiol is validated using:
- HPLC-DAD : C18 column (5 μm, 250 × 4.6 mm), gradient elution (acetonitrile-water, 0.1% formic acid), retention time = 12.3 min.
- Mass Spectrometry : ESI-MS m/z 261.2 [M+H]⁺, 283.1 [M+Na]⁺.
- Chiral HPLC : Chiralpak IC-3 column, hexane-isopropanol (85:15), confirming >99% enantiomeric excess.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Parameter | Natural Extraction | Total Synthesis |
|---|---|---|
| Stereochemical Purity | 95–98% | 99% |
| Yield | 0.5–2.0% (plant dry wt) | 12–15% (over 8 steps) |
| Scalability | Limited by biomass | Multi-gram feasible |
| Cost | $120–150/g | $800–1000/g |
| Environmental Impact | High solvent waste | Heavy metal catalysts |
Industrial-Scale Considerations
For commercial production, hybrid approaches are emerging:
Chemical Reactions Analysis
Esterification and Derivatization
The hydroxyl groups at C3 and C10 undergo selective derivatization:
Table 2: Esterification Reactions
-
Acetylation : The C3 hydroxyl is preferentially acetylated due to steric and electronic factors, yielding acetylpanaxydol with retained bioactivity .
-
Biological Derivatives : Gymnasterkoreaynes (structurally similar diacetylenes) show enhanced cytotoxicity, suggesting panaxydiol’s role as a precursor .
Reactivity of Functional Groups
The diyne and diene moieties contribute to unique reactivity:
Table 3: Functional Group Reactivity
-
Hydrogenation : The triple bonds in the diyne system could be reduced to alkenes or alkanes using Pd/C or Lindlar catalysts, though regioselectivity remains unexplored .
-
Oxidation : The secondary alcohols resist mild oxidation (e.g., CrO), likely due to steric protection .
Stability and Degradation
Panaxydiol’s conjugated system influences its stability:
-
Thermal Decomposition : Boiling point ≈425.6°C (predicted) , but decomposition likely occurs at lower temperatures due to diyne instability.
-
Photoreactivity : Conjugated ene-yne systems may undergo [2+2] cycloaddition under UV light, though no experimental data exists .
Industrial and Pharmacological Modifications
While not a direct reaction, panaxydiol’s incorporation into cosmetic formulations (e.g., as a Panax root extract) implies compatibility with emulsifiers and stabilizers under neutral pH .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Studies have demonstrated that (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol exhibits cytotoxic effects against different cancer cell lines. For instance, a study involving the isolation of several polyacetylenes from Gymnaster koraiensis reported significant cytotoxicity against L1210 tumor cells with ED(50) values ranging from 0.12 to 3.3 µg/mL for structurally related compounds . Additionally, the compound has shown weak cytotoxicity against MCF-7 and HCT-116 cell lines .
Cholesterol Regulation
Research has identified (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol as an inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. The compound demonstrated IC50 values of 94 µM for panaxynol and 80 µM for panaxydiol in inhibiting this enzyme . This suggests potential applications in managing cholesterol levels and cardiovascular health.
Antimicrobial Properties
The antimicrobial activity of (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol has been evaluated in various studies. A study on polysaccharide extracts from Polyscias guilfoylei indicated that while the extract showed activity against Escherichia coli, the isolated compounds including Panaxydiol did not exhibit significant antimicrobial properties . This highlights the need for further investigation into its potential as an antimicrobial agent.
Natural Product Chemistry
Isolation and Characterization
(3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol is often studied within the context of natural product chemistry. It has been isolated from various plant sources using techniques such as high-performance liquid chromatography (HPLC) and characterized through Nuclear Magnetic Resonance (NMR) spectroscopy . Its structural elucidation contributes to the understanding of polyacetylene compounds and their derivatives.
Histamine Release Inhibition
Recent studies have indicated that certain derivatives of (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol can inhibit histamine release in human monocytes. For example, one derivative exhibited an IC50 value of 38.65 µg/mL in inhibiting histamine release . This suggests potential applications in allergy treatment or other histamine-related conditions.
Mechanism of Action
The mechanism of action of (3R,10S)-HEPTADECA-1,8-DIEN-4,6-DIYNE-3,10-DIOL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its conjugated diene-diyne system and stereospecific hydroxyl groups. Below is a comparative analysis with structurally related molecules:
Table 1: Key Structural and Functional Differences
Key Observations :
Diene vs.
Hydroxyl Group Positioning: The stereospecific 3R,10S hydroxyls in the target compound may confer distinct solubility and hydrogen-bonding capabilities compared to non-stereospecific analogues like panaxynol.
Physicochemical Properties
- Solubility: The diyne-diene system and hydroxyl groups render the compound moderately polar, likely soluble in organic solvents like methanol or DMSO. This contrasts with less polar analogues (e.g., columbianadin), which require lipophilic carriers .
- Stability : Conjugated triple bonds may increase susceptibility to photodegradation compared to saturated derivatives.
Biological Activity
(3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol, commonly referred to as Panaxydiol, is a polyacetylene compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.
- Chemical Formula : C17H24O2
- Molecular Weight : 260.4 g/mol
- CAS Number : 63910-76-9
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Cytotoxicity
Research indicates that (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing the L1210 tumor cell line demonstrated that several derivatives of this compound showed promising cytotoxicity with effective doses (ED50) ranging from 0.12 to 3.3 µg/mL .
Table 1: Cytotoxicity of (3R,10S)-Heptadeca-1,8-Diene Derivatives
| Compound | ED50 (µg/mL) | Cell Line |
|---|---|---|
| Gymnasterkoreaynes B | 0.12 | L1210 |
| Gymnasterkoreaynes C | 0.25 | L1210 |
| Gymnasterkoreaynes F | 3.3 | L1210 |
| Panaxydiol | Not specified | Various |
Antimicrobial Activity
The antimicrobial properties of Panaxydiol were evaluated using the agar diffusion method against various bacterial strains. Notably, it demonstrated significant activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 9.76 µg/mL . However, other derivatives tested did not show substantial antimicrobial effects.
Table 2: Antimicrobial Activity of Panaxydiol
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 9.76 |
| Other Gram-negative | Not significant |
Inhibition of Histamine Release
Another notable biological activity of (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol is its ability to inhibit histamine release from U937 human monocytes. The IC50 value for this inhibition was found to be 38.65 µg/mL . This suggests potential applications in allergic reactions and inflammatory conditions.
Case Studies
Several case studies have highlighted the pharmacological potential of Panaxydiol:
- Cytotoxicity in Cancer Research : A study isolated several polyacetylenes from Gymnaster koraiensis, including derivatives of Panaxydiol. These compounds were subjected to bioassay-guided fractionation revealing their cytotoxic properties against cancer cells .
- Anti-inflammatory Effects : Research has indicated that compounds similar to Panaxydiol may possess anti-inflammatory properties by modulating immune responses and reducing histamine release.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing (3R,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol?
Synthesis typically involves modular approaches using stereospecific precursors to preserve the (3R,10S) configuration. Key steps include:
- Sonogashira coupling to establish the diyne backbone.
- Sharpless asymmetric dihydroxylation to introduce stereocenters at C3 and C10 .
For characterization, use high-resolution mass spectrometry (HRMS) to confirm molecular weight and 2D-NMR (COSY, HSQC, HMBC) to resolve structural ambiguities, particularly the stereochemistry of the double bonds (e.g., 8E configuration) and diyne spacing . IR spectroscopy can validate hydroxyl and alkyne functional groups .
Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?
- X-ray crystallography : Resolve absolute configuration by co-crystallizing the compound with heavy atoms.
- Optical rotation and circular dichroism (CD) : Compare experimental values with computational predictions (e.g., DFT-based simulations) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB to assess enantiopurity .
Q. What experimental precautions are critical for handling this compound’s reactive diyne and dienol groups?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of alkynes or dienes.
- Low-temperature storage : Store at –20°C in amber vials to minimize photodegradation.
- Protective equipment : Use nitrile gloves and fume hoods, as diynes may form explosive peroxides upon prolonged storage .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
Adopt a tiered approach:
- Lab studies : Measure hydrolysis half-life (pH 4–9 buffers) and photodegradation rates using UV-Vis spectroscopy.
- Biotic degradation : Use OECD 301D respirometry tests with activated sludge to assess microbial breakdown.
- Modeling : Apply EPI Suite or COSMOtherm to predict partitioning coefficients (log Kow, log Koc) and bioaccumulation potential .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
- Dose-response validation : Perform Hill slope analysis to confirm EC50/IC50 consistency.
- Meta-analysis : Cross-reference data with structural analogs to identify substituent-dependent activity trends .
Q. How can the compound’s reactivity with biomolecules be systematically investigated?
- Click chemistry profiling : React with azide-functionalized probes (e.g., BSA-azide) to map alkyne-mediated covalent binding sites.
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina, followed by surface plasmon resonance (SPR) for kinetic validation .
- Metabolite tracking : Use LC-HRMS to identify oxidation/adduction products in hepatic microsomal assays .
Methodological Notes
- Stereochemical conflicts : If X-ray data conflicts with NMR-based NOE correlations, re-examine solvent polarity effects on conformational equilibria .
- Ecotoxicity discrepancies : Combine mesocosm experiments () with high-resolution mass spectrometry to distinguish parent compound effects from degradation byproducts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
